molecular formula C10H13BrN2 B14852496 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine

9-Bromo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine

Cat. No.: B14852496
M. Wt: 241.13 g/mol
InChI Key: FICGAPXDSOPTJT-UHFFFAOYSA-N
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Description

9-Bromo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine is a chemical compound with the molecular formula C10H12BrN. It is a member of the benzoazepine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a bromine atom attached to the benzene ring and an amine group on the azepine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine typically involves the bromination of 2,3,4,5-tetrahydro-1H-benzo[B]azepine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

9-Bromo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields 9-azido-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine, while oxidation with m-CPBA produces the corresponding N-oxide .

Scientific Research Applications

9-Bromo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.

    Biological Studies: The compound is used in the study of receptor-ligand interactions and enzyme inhibition.

    Chemical Biology: It is employed in the development of chemical probes for studying biological pathways.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and amine group play crucial roles in binding to these targets, modulating their activity. The compound may act as an agonist or antagonist, depending on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1,3,4,5-tetrahydro-2H-benzo[B]azepin-2-one: This compound is structurally similar but contains a carbonyl group instead of an amine group.

    2,3,4,5-Tetrahydro-1H-benzo[B]azepine: The parent compound without the bromine substitution.

    9-Chloro-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine: A similar compound with a chlorine atom instead of bromine.

Uniqueness

9-Bromo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom enhances its ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C10H13BrN2

Molecular Weight

241.13 g/mol

IUPAC Name

9-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine

InChI

InChI=1S/C10H13BrN2/c11-8-4-1-3-7-9(12)5-2-6-13-10(7)8/h1,3-4,9,13H,2,5-6,12H2

InChI Key

FICGAPXDSOPTJT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C(=CC=C2)Br)NC1)N

Origin of Product

United States

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